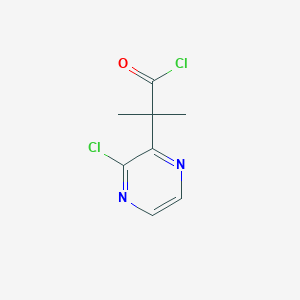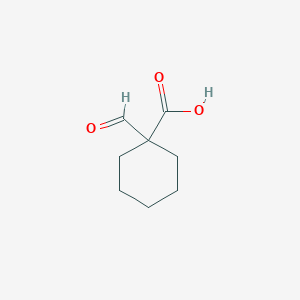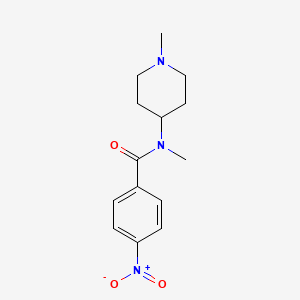![molecular formula C12H15ClFNO4S B13892061 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide](/img/structure/B13892061.png)
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro Florfenicol is a derivative of Florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. Florfenicol is known for its effectiveness against a wide range of bacterial infections in animals. Deschloro Florfenicol, as the name suggests, is a modified version where chlorine atoms have been removed from the Florfenicol molecule. This modification can potentially alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Florfenicol typically involves the dechlorination of Florfenicol. This can be achieved using sulfidated nanoscale zero-valent iron (S-nZVI) as a catalyst. The process involves the following steps:
Preparation of S-nZVI: Sulfidation of nanoscale zero-valent iron (nZVI) is carried out by mixing nZVI with a sulfur source under controlled conditions.
Dechlorination Reaction: Florfenicol is then treated with S-nZVI under ambient conditions, leading to the removal of chlorine atoms and the formation of Deschloro Florfenicol
Industrial Production Methods: Industrial production of Deschloro Florfenicol would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Deschloro Florfenicol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can further modify the structure of Deschloro Florfenicol.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Deschloro Florfenicol has several scientific research applications, including:
Chemistry: It is used as a model compound to study dechlorination and defluorination mechanisms.
Biology: Researchers investigate its effects on bacterial growth and resistance mechanisms.
Industry: Used in environmental remediation studies to understand the degradation of chlorinated and fluorinated contaminants
Mechanism of Action
The mechanism of action of Deschloro Florfenicol involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the parent compound, Florfenicol. The removal of chlorine atoms may affect its binding affinity and efficacy. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide bond formation .
Comparison with Similar Compounds
Florfenicol: The parent compound with chlorine atoms.
Thiamphenicol: Another derivative of chloramphenicol with a similar structure but different substituents.
Chloramphenicol: A related antibiotic with a broader spectrum of activity.
Comparison: Deschloro Florfenicol is unique due to the absence of chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to Florfenicol, it may exhibit different pharmacokinetic properties and resistance profiles. Thiamphenicol and Chloramphenicol, while structurally related, have distinct substituents that confer different properties and uses .
Properties
Molecular Formula |
C12H15ClFNO4S |
|---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
2-chloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16) |
InChI Key |
ZGCDULJZLGMYDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)

![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)






![N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide](/img/structure/B13892026.png)

![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
